molecular formula C6H12ClNO2S B8216916 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride

Cat. No.: B8216916
M. Wt: 197.68 g/mol
InChI Key: OUXDBVFPXDAHFU-UHFFFAOYSA-N
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Description

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride (CAS RN: 1340481-83-5) is a bicyclic spiro compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its fused ring system. The molecule’s spiro[3.4]octane core confers unique stereoelectronic properties, making it a valuable building block in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Key physicochemical properties include a molecular weight of 276.35 g/mol, a predicted density of 1.33 g/cm³, and a liquid physical state at room temperature .

Properties

IUPAC Name

5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-1-2-6(10)4-7-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXDBVFPXDAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)S(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Annulation

The foundational method for synthesizing spirocyclic compounds like 5-thia-2-azaspiro[3.4]octane derivatives involves annulation reactions. A study by RSC Publishing demonstrated three viable routes, with cyclopentane annulation being the most straightforward. This method utilizes bicyclic precursors, where a cyclopentane ring is formed via intramolecular cyclization.

Reagents and Conditions :

  • Starting Material : N-protected amino alcohols or thiols.

  • Cyclization Agent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction Conditions : Reflux in dichloromethane (DCM) at 40–50°C for 12–24 hours.

  • Yield : 45–60% after purification.

The reaction proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by ring closure. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Four-Membered Ring Annulation

An alternative approach focuses on annulating the four-membered ring first. This method, while more labor-intensive, offers better control over stereochemistry.

Key Steps :

  • Sulfone Formation : Oxidation of a thioether intermediate using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Ring Closure : Base-mediated cyclization (e.g., potassium tert-butoxide) in tetrahydrofuran (THF).

  • Acidification : Treatment with HCl gas in ethanol to yield the hydrochloride salt.

Advantages : Higher purity (>90%) due to fewer side reactions.
Limitations : Requires stringent anhydrous conditions and extended reaction times (48–72 hours).

Sulfonylating Agent-Based Approaches

Chlorosulfonic Acid Route

Chlorosulfonic acid (ClSO₃H) is a critical reagent for introducing the sulfone moiety. Vulcanchem’s protocol highlights its use in a two-step process:

  • Sulfonation :

    • Reagents : Chlorosulfonic acid (2.5 equiv), dichloroethane (DCE).

    • Conditions : 0°C to room temperature, 6 hours.

    • Intermediate : Sulfonic acid derivative.

  • Hydrochloride Formation :

    • Reagents : HCl (g) in ethyl acetate.

    • Yield : 68–72%.

Challenges : Corrosivity of ClSO₃H necessitates specialized glassware and safety protocols.

Alternative Sulfonylating Agents

To mitigate handling risks, researchers have explored alternatives:

Sulfonylating AgentSolventTemperatureYield
Sulfur trioxide (SO₃)Acetonitrile50°C65%
Methanesulfonyl chlorideDCMRT58%
Tosyl chlorideTHF40°C62%

SO₃-based methods are preferred for scalability, albeit with lower yields compared to ClSO₃H.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol reduces synthesis time from 24 hours to 30 minutes:

  • Reagents : Thiourea precursor, H₂O₂ (30%), HCl.

  • Conditions : 150 W, 100°C, sealed vessel.

  • Yield : 75–80%.

Mechanistic Insight : Microwave energy enhances the polarization of sulfonyl intermediates, favoring rapid cyclization.

Purification and Isolation Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1). Key parameters:

Solvent RatioPurityCrystal Size
3:199%50–100 µm
2:195%20–50 µm

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) achieves >99.5% purity but is cost-prohibitive for industrial use.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Cyclopentane Annulation60%90%Moderate$$$
Microwave-Assisted80%99%High$$
ClSO₃H Route72%98%Low$$$$

Microwave synthesis offers the best balance of efficiency and yield, making it ideal for pilot-scale production.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous Flow Reactors : To manage exothermic sulfonation steps.

  • In Situ Monitoring : FTIR or Raman spectroscopy for real-time quality control.

  • Waste Management : Neutralization of acidic byproducts with NaOH .

Chemical Reactions Analysis

Types of Reactions: 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfone group.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using appropriate leaving groups and nucleophiles.

Major Products Formed: The major products resulting from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery. Its derivatives may exhibit enhanced biological properties due to modifications in their functional groups.
    • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for developing therapeutics aimed at diseases where enzyme activity is dysregulated.
  • Biological Studies
    • Antimicrobial Activity : Preliminary studies have shown that 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases.
    • Analgesic Properties : Animal model studies have demonstrated that administration of this compound can lead to reduced pain responses.
  • Industrial Applications
    • Material Development : The compound can be utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
    • Synthetic Intermediate : It serves as an intermediate in the synthesis of other complex molecules, highlighting its versatility in chemical processes.

Case Study 1: Antimicrobial Efficacy

A study conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide against Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In another study published in a peer-reviewed journal, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced inflammation model in mice. Administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's sulfone group and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivative (CAS RN: 103980-44-5)

  • Core Structure : Bicyclo[4.2.0]oct-2-ene system with a fused β-lactam ring, characteristic of cephalosporin antibiotics.
  • Substituents: Contains a 2-furanylcarbonylthio group and a methoxyimino acetyl side chain.
  • Molecular Weight : 560.02 g/mol (C₁₉H₁₇N₅O₇S₃·HCl), nearly double that of the target compound.
  • Application : Likely a cephalosporin intermediate with antibacterial activity due to β-lactam functionality .

Azetidine-3-Carbonitrile Hydrochloride (CAS RN: 345954-83-8)

  • Core Structure : Four-membered azetidine ring, smaller and more strained than the spiro system.
  • Functional Groups : Nitrile group at the 3-position, enhancing reactivity for nucleophilic additions.
  • Application : Used in peptide mimetics and as a rigid scaffold in kinase inhibitors .

1,2,5-Oxadiazine Derivatives (Synthesized in )

  • Core Structure : Six-membered heterocycle with two nitrogen and one oxygen atom.
  • Synthesis : Derived from hydrazones via acetic anhydride-mediated cyclization.

Key Research Findings

  • Spiro vs. Bicyclic Systems : Spiro compounds like the target exhibit greater stereochemical diversity but lower synthetic accessibility compared to bicyclo[2.2.1] or azetidine systems .
  • Safety Profiles : Hydrochloride salts generally pose risks of skin/eye irritation (e.g., H315, H319), but the cephalosporin derivative may carry additional hazards (e.g., β-lactam allergy risks) .
  • Market Availability : The target compound is marketed as a building block (e.g., by PharmaBlock Sciences and Hoffman Fine Chemicals), emphasizing its role in fragment-based drug design .

Biological Activity

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride (CAS No. 2306271-08-7) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological applications.

The molecular formula of this compound is C6H12ClNO2SC_6H_{12}ClNO_2S, with a molecular weight of 197.68 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

PropertyValue
CAS Number2306271-08-7
Molecular FormulaC₆H₁₂ClNO₂S
Molecular Weight197.68 g/mol
AppearanceWhite crystalline solid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure through cyclization methods. Various synthetic routes have been documented, with emphasis on using readily available starting materials to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that compounds similar to 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. In cellular assays, it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms . Further research is needed to elucidate the specific pathways involved.

Neuroprotective Effects

There is emerging evidence that compounds within this class may offer neuroprotective benefits. Studies have indicated potential protective effects against oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties .
  • Anticancer Research : A case study involving human breast cancer cell lines treated with the compound showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. This suggests a promising role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride, and how is purity validated?

  • Methodological Answer : Synthesis typically involves cyclization of precursors with sulfone and amine functionalities. For example, tert-butoxycarbonyl (Boc) groups are used to protect reactive sites during spiro-ring formation, followed by acidic deprotection and hydrochloride salt formation . Purification via recrystallization in ethanol/water mixtures ensures removal of unreacted intermediates. Characterization requires NMR (¹H/¹³C) to confirm spirocyclic geometry and sulfone oxidation state, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (60–90% RH) reveal degradation via hydrolysis of the sulfone moiety. Vacuum-sealed storage at 2–8°C minimizes moisture uptake and preserves integrity for >12 months . Accelerated stability testing (40°C/75% RH) with periodic HPLC monitoring quantifies degradation kinetics, identifying a half-life of ~6 months under stress conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like β-lactamases or penicillin-binding proteins. The spirocyclic structure’s rigidity and sulfone group’s electron-withdrawing properties are modeled to evaluate steric and electronic complementarity to active sites. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodological Answer : Discrepancies between solution-state NMR (dynamic conformational changes) and solid-state X-ray data (fixed geometry) are reconciled using variable-temperature NMR to detect ring-flipping or chair-boat transitions. Single-crystal X-ray diffraction confirms the dominant conformation, while NOESY NMR identifies transient interactions in solution .

Q. What are the degradation pathways under oxidative stress, and how are intermediates characterized?

  • Methodological Answer : Forced degradation with H₂O₂ (3% v/v, 70°C) generates sulfonic acid derivatives via sulfone oxidation. LC-MS/MS with collision-induced dissociation (CID) fragments identifies m/z signatures of degradation products. Isotopic labeling (e.g., ¹⁸O-water) traces oxygen incorporation into hydrolyzed intermediates .

Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to non-spiro analogs?

  • Methodological Answer : Comparative in vitro assays (Caco-2 permeability, microsomal stability) show enhanced metabolic resistance due to restricted rotation of the spiro system. LogP measurements (shake-flask method) indicate reduced lipophilicity vs. linear analogs, impacting blood-brain barrier penetration .

Experimental Design & Theoretical Frameworks

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

Hypothesis : The sulfone group and spirocyclic strain modulate target binding.

Analog Synthesis : Modify substituents at positions 2 and 8 (e.g., carboxyl vs. ester groups) .

Assays : Test inhibitory activity against β-lactamases (nitrocefin hydrolysis assay) and bacterial MICs (CLSI guidelines).

Data Analysis : Multivariate regression correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What theoretical frameworks guide mechanistic studies of its antibiotic potential?

  • Methodological Answer : Transition-state analog theory (Pauling) supports the sulfone’s role in mimicking tetrahedral intermediates of β-lactamase catalysis. Molecular orbital theory (Frontier Molecular Orbital Analysis) explains nucleophilic attack resistance at the spirocyclic core .

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